Product packaging for E-7-Dodecen-1-ol acetate(Cat. No.:CAS No. 16695-41-3)

E-7-Dodecen-1-ol acetate

Cat. No.: B098339
CAS No.: 16695-41-3
M. Wt: 226.35 g/mol
InChI Key: MUZGQHWTRUVFLG-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

E-7-Dodecen-1-ol acetate (CAS Registry Number: 16695-41-3) is a high-purity straight-chain alkenyl acetate with the molecular formula C14H26O2 and a molecular weight of 226.3550 g/mol . This compound is characterized by an acetoxy functional group at the C1 position and a trans-configurated double bond between carbon atoms 7 and 8, which is critical for its biological activity and receptor specificity . As a research chemical, it is provided for laboratory and analytical use exclusively, and is strictly not intended for diagnostic, therapeutic, or personal applications. This compound serves as a critical reference standard in entomology and chemical ecology research, particularly in the study of insect communication systems. It functions as a pheromone or pheromone analog for various insect species, including its identification as a pheromone of the false cooling moth . Researchers utilize this compound to investigate insect olfaction, mating behaviors, population monitoring, and the development of sustainable integrated pest management strategies . Its mechanism of action involves binding to specific olfactory receptors in target insects, triggering stereotyped behavioral responses such as attraction or mating initiation, although the precise physiological response varies significantly between species and is highly dependent on stereochemistry . The compound is typically supplied as a neat liquid with high chemical purity. Proper storage conditions recommend maintaining the product at low temperatures in tightly sealed containers to ensure prolonged stability. Researchers should consult relevant safety data sheets and implement appropriate laboratory safety protocols, including the use of personal protective equipment, when handling this material. Due to its research-grade status, no clinical or veterinary applications are approved or endorsed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O2 B098339 E-7-Dodecen-1-ol acetate CAS No. 16695-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-dodec-7-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-7H,3-5,8-13H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZGQHWTRUVFLG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10894977
Record name (E)-7-Dodecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16695-41-3, 16677-06-8
Record name (E)-7-Dodecenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16695-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Dodecen-1-ol, 1-acetate, (7E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Dodecen-1-ol, 1-acetate, (7E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-7-Dodecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodec-7-en-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biosynthesis and Metabolic Pathways

Elucidation of Biosynthetic Routes for Dodecen-1-ol Acetates in Organisms

The biosynthesis of dodecen-1-ol acetates, including the E-7 isomer, is primarily understood through studies on insect sex pheromones. The general pathway originates from fatty acid metabolism. lu.se Organisms typically synthesize these compounds de novo from common fatty acid precursors. researchgate.net

The elucidation of these routes involves several key steps:

Identification of Precursors: The process often begins with the identification of saturated fatty acids, such as palmitic acid (C16) or stearic acid (C18), as the initial building blocks. lu.se For instance, in the Asian elephant, n-hexadecanoate (the salt of hexadecanoic or palmitic acid) has been identified as a potential precursor for the related compound (Z)-7-dodecen-1-yl acetate (B1210297). oup.comoup.com

Chain-Shortening and Desaturation: The saturated fatty acid backbone undergoes a series of modifications. This includes controlled chain-shortening, often by β-oxidation, to achieve the required 12-carbon chain length. A crucial step is the introduction of a double bond at a specific position by enzymes known as fatty acyl desaturases. lu.se These enzymes exhibit high specificity for both the position and the geometry (E or Z configuration) of the double bond.

Reduction and Acetylation: The resulting unsaturated fatty acid, in this case, (E)-7-dodecenoic acid, is then reduced to its corresponding alcohol, (E)-7-dodecen-1-ol. This reduction is carried out by fatty acyl reductases. The final step is the esterification of the alcohol with an acetyl group, a reaction catalyzed by an acetyltransferase, to form E-7-Dodecen-1-ol acetate. oup.com

This general biosynthetic pathway is a common strategy observed in the production of many Type I female moth sex pheromones and has been adapted in other organisms as well.

Enzymatic Regulation of Pheromone Production and Catabolism in Olfactory Systems

The production and perception of pheromones like this compound are tightly regulated processes involving specific enzymes.

Regulation of Pheromone Production: The biosynthesis of insect pheromones is hormonally controlled. Key hormones involved include:

Pheromone Biosynthesis Activating Neuropeptide (PBAN): This neurohormone is a primary regulator in many moth species. It initiates the pheromone production cascade by binding to receptors on the pheromone gland cells, often triggering second messenger systems that activate key enzymes in the biosynthetic pathway, particularly the reductases. pageplace.de

Juvenile Hormone (JH) and 20-Hydroxyecdysone: These developmental hormones can also influence pheromone production, often by regulating the expression of genes that code for biosynthetic enzymes like desaturases. pageplace.de

The regulation ensures that pheromone is produced at specific times, for instance, in coordination with diel rhythms, to maximize the chances of successful mate attraction. researchgate.net

Catabolism in Olfactory Systems: For a chemical signal to be effective, it must be rapidly cleared from the vicinity of the receptor after it has been detected. This prevents sensory adaptation and allows the organism to detect subsequent signals. This process of signal termination is managed by odorant-degrading enzymes (ODEs) or pheromone-degrading enzymes (PDEs) located in the olfactory system, such as within the sensillar lymph of insect antennae. researchgate.netplos.org

For acetate esters like this compound, the primary enzymes responsible for degradation are carboxylesterases . plos.org These enzymes hydrolyze the ester bond, breaking the molecule down into the corresponding alcohol ((E)-7-dodecen-1-ol) and acetic acid. These breakdown products are typically inactive or significantly less active than the original pheromone, effectively ending the signal. plos.org The expression and activity of these degrading enzymes can be regulated, sometimes increasing in response to high concentrations of the pheromone to maintain the sensitivity of the detection system. plos.org

Identification of Biosynthetic Intermediates and Precursors

The biosynthetic pathway for this compound involves a sequence of precursor and intermediate molecules derived from standard cellular metabolism.

Precursors: The ultimate precursor for the carbon backbone is typically acetyl-CoA , which is used to build longer-chain fatty acids. The direct saturated fatty acid precursor is most commonly palmitic acid (16:Acid) or sometimes stearic acid (18:Acid). lu.se

Biosynthetic Intermediates: Following the initial fatty acid synthesis, a series of specific intermediates are formed:

(E)-7-Dodecenoic acid: This is the fatty acid intermediate that has the correct carbon chain length and the specific E-configured double bond at the 7th position. It is produced from the saturated precursor by the actions of chain-shortening enzymes and a specific Δ7-desaturase.

(E)-7-Dodecen-1-ol: This alcohol is the immediate precursor to the final pheromone. It is formed by the reduction of the carboxyl group of (E)-7-dodecenoic acid. oup.com

The identification of these molecules in the pheromone glands of organisms that produce the final acetate provides strong evidence for their role as intermediates in the biosynthetic pathway. researchgate.net For example, the Brazilian population of the fall armyworm, Spodoptera frugiperda, is known to produce (E)-7-dodecen-1-yl acetate as a component of its sex pheromone blend. nih.gov

The table below summarizes the key molecules in the biosynthesis of this compound.

Chemoreception and Neurophysiological Basis of Response

Peripheral Olfactory System Responses

The initial capture and transduction of the (E)-7-Dodecen-1-ol acetate (B1210297) signal occur in the peripheral olfactory system, primarily located in the antennae of insects.

Electroantennography is a technique used to measure the summated electrical response of the entire antenna to a volatile compound. Research on the Brazilian population of the fall armyworm, Spodoptera frugiperda, has identified (E)-7-dodecenyl acetate (E7-12:Ac) as a component of the female's sex pheromone gland extract. researchgate.netmdpi.com Coupled Gas Chromatography-Electroantennographic Detector (GC-EAD) studies have demonstrated that the antennae of male S. frugiperda from this population exhibit a distinct electrical response to E7-12:Ac. researchgate.net This indicates the presence of olfactory receptors on the male antenna that are sensitive to this specific E-isomer.

In these studies, E7-12:Ac was one of only three components in the complex gland extract that elicited a significant antennal response, the others being the major component, (Z)-9-tetradecenyl acetate (Z9-14:Ac), and (Z)-7-dodecenyl acetate (Z7-12:Ac). researchgate.net The inclusion of E7-12:Ac in synthetic pheromone blends was found to significantly enhance the capture of male moths in field trapping experiments, confirming its biological activity and importance as a pheromone component for this specific population. researchgate.netpmhe.in This contrasts with North American populations of S. frugiperda, where E7-12:Ac has not been found in female glands and shows varied attractiveness. usda.govnih.gov

Table 1: Antennal Response to Pheromone Components in Brazilian Spodoptera frugiperda

Compound Antennal Response (EAG)
(Z)-9-Tetradecenyl acetate (Z9-14:Ac) Elicited Response
(E)-7-Dodecenyl acetate (E7-12:Ac) Elicited Response
(Z)-7-Dodecenyl acetate (Z7-12:Ac) Elicited Response
Other Acetates No Significant Response

Source: Based on findings from Batista-Pereira et al., 2006. researchgate.net

While extensive research has been conducted on Olfactory Receptor Neurons (ORNs) that respond to the Z-isomer, (Z)-7-dodecen-1-ol acetate, in various moth species like Trichoplusia ni and Agrotis ipsilon, specific data on ORNs tuned to (E)-7-Dodecen-1-ol acetate is less documented. plos.orgpsu.edu However, the positive EAG responses to E7-12:Ac in S. frugiperda strongly imply the existence of a corresponding population of ORNs housed within antennal sensilla that are specifically tuned to this molecule. researchgate.net

In general, pheromone-sensitive ORNs are housed in long hair-like structures on the antennae called trichoid sensilla. conicet.gov.ar Each ORN typically expresses a specific type of olfactory receptor (OR) protein in its dendritic membrane. biologists.com The binding of a specific pheromone molecule, such as E7-12:Ac, to its cognate OR initiates a signal transduction cascade. This process converts the chemical signal into an electrical signal, specifically a change in membrane potential, which then generates action potentials (spikes). These electrical signals are then transmitted via the ORN's axon to the primary olfactory processing center in the insect brain. biologists.com The specificity of these neurons is crucial for distinguishing between different components of a pheromone blend and for maintaining reproductive isolation between species. usda.gov

Molecular Mechanisms of Pheromone Binding and Activation

At the molecular level, the detection of (E)-7-Dodecen-1-ol acetate involves a series of proteins that capture, transport, and recognize the pheromone molecule, leading to neuronal activation.

Before a hydrophobic pheromone molecule like E7-12:Ac can reach the olfactory receptors on the neuron's membrane, it must traverse the aqueous sensillar lymph that fills the sensillum. This transport is facilitated by Pheromone Binding Proteins (PBPs), which are small, soluble proteins secreted in high concentrations into the lymph.

Interestingly, research on elephants has provided insights into the binding of dodecenyl acetates. While the primary female Asian elephant sex pheromone is the Z-isomer, (Z)-7-dodecenyl acetate, studies have also investigated the binding of the E-isomer. nih.govnih.gov An odorant-binding protein (OBP) detected in the trunk wash of the Asian elephant was shown to bind (E)-7-dodecenyl acetate. nih.gov This was demonstrated by incubating a crude protein extract from the trunk wash with a radiolabeled version of (E)-7-dodecenyl acetate, which showed radioactivity associated with the OBP band on an electrophoretic gel, indicating specific binding. nih.gov Although this research is on a mammal, it highlights that proteins can evolve to specifically recognize and bind this particular E-isomer. In insects, it is highly probable that a specific PBP in the sensillar lymph of male S. frugiperda is responsible for solubilizing and transporting E7-12:Ac to the ORN membrane.

The crucial step of pheromone detection is the interaction between the pheromone molecule and an Olfactory Receptor (OR) protein embedded in the dendritic membrane of the ORN. biologists.com Pheromone receptors are typically ligand-gated ion channels that form a complex with a highly conserved co-receptor known as Orco. biologists.com

The binding of E7-12:Ac, likely facilitated by a PBP, to its specific OR is thought to induce a conformational change in the receptor complex. This change opens the ion channel, allowing an influx of cations and leading to the depolarization of the ORN's membrane. If this depolarization reaches a certain threshold, it triggers the firing of action potentials. The frequency and pattern of these action potentials encode information about the identity and concentration of the detected pheromone. This electrical signal then propagates along the axon to the brain for further processing. biologists.comusda.gov The high specificity of the receptor-ligand interaction ensures that only the correct pheromone component activates the neuron, allowing for the precise decoding of the chemical message.

Central Nervous System Processing of Olfactory Signals

After being converted into electrical signals by the ORNs, the information about the presence of (E)-7-Dodecen-1-ol acetate is transmitted to the insect's brain. The axons of the ORNs project to the Antennal Lobe (AL), the primary olfactory center. uba.ar

Within the AL, the axons of all ORNs that express the same type of olfactory receptor converge onto distinct, spherical structures of neuropil called glomeruli. conicet.gov.ar Therefore, it is expected that the axons of the ORNs specific for E7-12:Ac converge onto a single, identifiable glomerulus within the AL of the male S. frugiperda. This anatomical arrangement creates a map of odors within the AL, where each glomerulus is dedicated to processing information about a specific chemical component.

Information is then processed within the AL by a network of local interneurons and projection neurons (PNs). PNs then relay the processed olfactory information from the glomeruli to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is further integrated to produce a coherent behavioral response, such as flight towards the pheromone source. usda.govuba.ar The processing within the male-specific macroglomerular complex (MGC), which is dedicated to pheromone perception, is what ultimately allows the male moth to interpret the presence of E7-12:Ac as part of the species-specific sexual signal. uba.ar

Chemical Synthesis and Analog Development for Research

Methodologies for Stereoselective Synthesis of (E)-7-Dodecen-1-ol Acetate (B1210297)

The stereoselective synthesis of (E)-7-dodecen-1-ol acetate is critical for its biological function. Various synthetic strategies have been developed to control the geometry of the double bond, leading to the desired (E)-isomer with high purity.

Historically, the synthesis of long-chain unsaturated acetates like (E)-7-dodecen-1-ol acetate has involved several approaches. One common strategy involves the Wittig reaction, which can be stereoselective for the formation of either (Z) or (E) double bonds depending on the reaction conditions and the ylide used. nih.gov For instance, short syntheses of related (Z)-7-alkenyl acetates have utilized a stereoselective Wittig reaction as the key step. nih.gov

Another significant historical and current approach is through the use of organometallic reagents. Acetylenic routes, involving the coupling of smaller fragments, are prevalent. google.com These methods often provide a high degree of control over the final structure. For example, a C3+C6=C9 and C9+C3=C12 coupling scheme has been employed, starting from materials like 2-propyn-1-ol and 1,6-hexanediol. researchgate.netubbcluj.ro

The efficiency of these routes varies. Wittig reactions can be efficient, but the removal of byproducts like triphenylphosphine (B44618) oxide can be challenging and costly. google.com Acetylenic routes can offer good yields and stereoselectivity, but may involve multiple steps. google.com More recent developments have focused on improving the efficiency and practicality of these syntheses.

The development of improved synthesis protocols has been driven by the need for high isomeric purity, as the biological activity of pheromones is often dependent on a specific stereoisomer. For (E)-7-dodecen-1-ol acetate, this means minimizing the presence of the (Z)-isomer.

One practical synthesis involves the reduction of an alkyne precursor. For example, 1-tert-butoxy-dodec-8-yne can be reduced with lithium aluminum hydride, followed by acetylation, to yield (E)-8-dodecen-1-yl acetate with an isomeric purity of 90%. researchgate.net A similar strategy, when applied to 1-tert-butoxy-dec-5-yne, resulted in (E)-5-decen-1-yl acetate with a high isomeric purity of 98%. ubbcluj.ro

Another approach to achieving high isomeric purity involves the stereoselective creation of the double bond using hydroboration. The hydroboration of alkynes can lead to the formation of vinylboranes, which can then be used in subsequent reactions to create the desired (E)-alkene structure. pherobase.com The choice of the hydroborating agent is crucial for achieving high stereoselectivity. researchgate.net

The table below summarizes some of the developed protocols and their resulting isomeric purity.

Precursor CompoundKey ReagentsProductIsomeric PurityReference
1-tert-butoxy-dodec-8-yneLithium aluminum hydride, Acetyl chloride/acetic acid(E)-8-Dodecen-1-yl acetate90% researchgate.net
1-tert-butoxy-dec-5-yneLithium aluminum hydride, Acetic acid/acetyl chloride(E)-5-Decen-1-yl acetate98% ubbcluj.ro

Key to the synthesis of (E)-7-dodecen-1-ol acetate and related compounds are specific chemical intermediates and catalytic approaches that facilitate the desired bond formations and stereochemistry.

Mercury Derivatives: Organomercury compounds have served as important intermediates in some synthetic routes. For instance, a terminal alkyne can be converted to a mercury derivative, which then undergoes lithiation and alkylation. researchgate.netresearchgate.net This method has been used in a coupling scheme to build the carbon chain of the target molecule. researchgate.netubbcluj.ro The use of a mercury derivative of a terminal alkyne as a common intermediate allows for the synthesis of both (Z) and (E) isomers by choosing the appropriate subsequent reduction method. researchgate.net

Organoboranes: Organoboranes are versatile intermediates in organic synthesis, particularly for the stereoselective formation of alkenes. researchgate.net Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a key reaction. umich.edu The use of sterically hindered organoboranes can lead to high regioselectivity and stereoselectivity. researchgate.net For example, the hydroboration of alkynes with di-sec-alkylboranes can be used to form vinylboranes, which are precursors to (E)-alkenes. researchgate.net The subsequent reactions of these organoboranes, such as protonolysis or coupling reactions, allow for the introduction of the desired substituents to form the final product. umich.edu

Synthesis of Dodecen-1-ol Acetate Analogs for Structure-Activity Relationship (SAR) Studies

To understand the relationship between the chemical structure of (E)-7-dodecen-1-ol acetate and its biological activity, various analogs have been synthesized and studied. These studies involve systematically modifying the structure of the parent compound and observing the effect on its activity.

Modifications can include changing the position and geometry of the double bond, altering the length of the carbon chain, and modifying the acetate functional group. researchgate.net For example, the synthesis of all four geometrical isomers of 5,7-dodecadien-1-ol (B1638258) was undertaken to investigate their properties. lew.rotandfonline.com The synthesis of these analogs often employs similar methodologies as the parent compound, such as Wittig reactions and organometallic coupling reactions, to ensure precise control over the structure. lew.ro

The biological evaluation of these analogs helps to identify the key structural features required for activity. researchgate.net This information is valuable for the design of more potent and selective compounds for research applications.

Design and Formulation of Controlled-Release Devices for Academic Research

For academic research in chemical ecology, it is often necessary to release semiochemicals like (E)-7-dodecen-1-ol acetate into the environment in a controlled manner. This is achieved through the design and formulation of various controlled-release devices.

These devices are designed to protect the active compound from degradation by environmental factors such as light and air, and to release it at a relatively constant rate over a specified period. Common types of controlled-release formulations include:

Pheromone dispensers: These can be made from various materials, such as rubber septa, plastic vials, or polymeric matrices, impregnated with the pheromone. The release rate is controlled by the type of material, its surface area, and the concentration of the pheromone.

Encapsulated formulations: The pheromone can be encapsulated within microcapsules or hollow fibers. This provides protection for the compound and allows for a more controlled release. Polyethylene tubing is one such material used for encapsulation.

The design of these devices for research purposes requires careful consideration of the desired release rate and duration, which will depend on the specific experimental design and the target organism. The goal is to mimic the natural release of the pheromone as closely as possible to elicit a biologically relevant response.

Analytical Techniques for Dodecen 1 Ol Acetate Characterization in Biological and Environmental Matrices

Extraction and Purification from Complex Biological Samples (e.g., Glandular Extracts, Urine)

The initial and most critical step in the analysis of (E)-7-Dodecen-1-ol acetate (B1210297) is its extraction and purification from the source material. This is particularly challenging when dealing with complex biological matrices like glandular extracts or urine, where the target compound is often present in minute quantities amidst a vast array of other molecules. core.ac.uknih.gov

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a powerful strategy used to isolate biologically active compounds, including pheromones like (Z)-7-dodecen-1-yl acetate, from complex mixtures. core.ac.uknih.govresearchgate.net This method systematically separates the initial extract into various fractions, and each fraction is tested for its biological activity. core.ac.ukwku.edu This iterative process of separation and bioassay allows researchers to home in on the specific compound or compounds responsible for the observed biological effect. core.ac.uknih.govresearchgate.net

In the groundbreaking identification of (Z)-7-dodecen-1-yl acetate as a sex pheromone in the female Asian elephant (Elephas maximus), researchers utilized a series of organic and aqueous extractions, column chromatography, gas chromatography, and high-performance liquid chromatography. core.ac.uknih.gov The biological activity of the fractions was monitored through bioassays with male elephants, which exhibited a distinct and quantifiable chemosensory response (the flehmen response) to the active compound. core.ac.uknih.gov This allowed for the successful isolation and eventual identification of the pheromone. core.ac.uknih.gov

Headspace Collection and Solid Phase Microextraction (SPME) Techniques

For volatile compounds like dodecen-1-ol acetates, headspace analysis is a preferred non-destructive extraction method. cabidigitallibrary.org This involves collecting the volatile organic compounds (VOCs) released from a sample into the space above it (the headspace). usda.gov A particularly effective and widely used technique for this purpose is Solid Phase Microextraction (SPME). cabidigitallibrary.orgresearchgate.net

SPME utilizes a fused silica (B1680970) fiber coated with a specific stationary phase. cabidigitallibrary.org This fiber is exposed to the headspace of the sample, where volatile analytes, including (E)-7-Dodecen-1-ol acetate, adsorb onto the coating. cabidigitallibrary.orgusda.gov The fiber is then retracted and directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net

Advantages of SPME:

Solvent-free: This eliminates the interference from solvent peaks in the chromatogram, which is especially beneficial for analyzing very volatile compounds. researchgate.net

Simple and Inexpensive: The technique is relatively easy to perform and does not require costly equipment. cabidigitallibrary.org

High Sensitivity: SPME can effectively concentrate trace amounts of analytes, enhancing detection limits. mdpi.com

Researchers have successfully used SPME to analyze insect pheromones and to detect insect infestations in stored grains by identifying volatile biomarkers. cabidigitallibrary.orgsepscience.com For instance, SPME has been employed to collect volatiles from the headspace of calling virgin female moths and to analyze cuticular hydrocarbons from ants. mdpi.comnih.gov In the context of (Z)-7-dodecen-1-yl acetate, SPME has been instrumental in quantifying its concentration in the urine of female Asian elephants. core.ac.ukoup.com An innovative approach involving a freeze-thaw cycle prior to SPME has been shown to significantly improve the detection of volatiles in insects. usda.gov

Advanced Spectrometric and Chromatographic Identification

Following extraction and purification, a combination of advanced spectrometric and chromatographic techniques is employed to definitively identify and quantify (E)-7-Dodecen-1-ol acetate and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile compounds like dodecen-1-ol acetates. core.ac.uknih.govresearchgate.net In this technique, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a long, thin capillary column (Gas Chromatography). The separated components then enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a characteristic pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for the identification of the compound. core.ac.uknih.gov

GC-MS was a primary tool in the identification of (Z)-7-dodecen-1-yl acetate from the urine of female Asian elephants. core.ac.uknih.gov The mass spectrum of the isolated pheromone was compared to that of a synthetic standard to confirm its structure. core.ac.uk Furthermore, derivatization with dimethyl disulfide (DMDS) was used to pinpoint the exact location of the double bond within the molecule. core.ac.uk

Quantitative analysis using GC-MS is also crucial. By comparing the peak area of the target compound in a sample to the peak areas of known concentrations of a standard, the amount of the compound in the original sample can be accurately determined. core.ac.uk This was demonstrated in the study of the Asian elephant pheromone, where the concentration of (Z)-7-dodecen-1-yl acetate in urine was found to increase significantly just before ovulation. core.ac.uknih.gov

Table 1: GC-MS Analysis of (E)-8-methyl-7-dodecen-1-ol acetate in a Sample

Compound NameRetention Time (min)Relative Abundance (%)
(E)-8-methyl-7-dodecen-1-ol acetateNot specified3.62

This table is based on data from a study analyzing bioactive constituents and may not be directly related to the primary focus compound but illustrates the type of data obtained from GC-MS analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise three-dimensional structure of molecules, including the stereochemistry and position of double bonds in isomers of dodecen-1-ol acetate. core.ac.uknih.gov ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule, respectively. core.ac.ukmagritek.com

In the identification of (Z)-7-dodecen-1-yl acetate from elephant urine, ¹H NMR was critical. core.ac.uk The spectrum of the isolated active fraction clearly showed signals corresponding to a di-substituted double bond, a methylene (B1212753) group attached to an oxygen atom, and an acetate group, which were all consistent with the proposed structure. core.ac.uk The NMR spectrum of the natural pheromone was found to be indistinguishable from that of a synthetic sample of (Z)-7-dodecen-1-yl acetate. core.ac.uk

NMR is particularly powerful for distinguishing between geometric isomers (cis/trans or Z/E). magritek.com The chemical shifts and coupling constants of the protons around the double bond are different for the (Z) and (E) isomers. mdpi.com Density Functional Theory (DFT) calculations of NMR chemical shifts can further aid in the unequivocal assignment of geometric isomerism in complex molecules. mdpi.comacs.org

Coupling Gas Chromatography with Electroantennography (GC-EAG) for Biologically Active Fraction Detection

Gas Chromatography-Electroantennography (GC-EAG) is a highly sensitive technique used to identify which specific volatile compounds in a mixture are biologically active, meaning they elicit a response from an insect's antenna. scispace.com In this method, the effluent from the gas chromatography column is split into two streams. One stream goes to a standard GC detector (like a Flame Ionization Detector or FID), while the other is directed over an excised insect antenna. tandfonline.com Electrodes attached to the antenna measure any electrical potential changes (depolarizations) that occur when an active compound passes over it.

By simultaneously recording the GC chromatogram and the EAG response, researchers can pinpoint the exact peaks in the chromatogram that are stimulating the insect's olfactory system. This technique was crucial in identifying the individual components of the sex pheromone of the millet stem borer, Coniesta ignefusalis, which includes (Z)-7-dodecen-1-yl acetate as one of its components. scispace.com GC-EAG has also been used to identify the sex pheromone components of various moth species, including those in the family Noctuidae. researchgate.netsakura.ne.jp

This powerful bio-detector allows for the rapid screening of complex mixtures for compounds with potential pheromonal activity, guiding further chemical analysis and identification efforts.

Quantitative Analysis Methods for Trace Levels in Ecological Studies

The quantitative analysis of (E)-7-Dodecen-1-ol acetate and its isomers at trace levels within complex biological and environmental matrices is fundamental to ecological studies, particularly in chemical ecology and environmental monitoring. The primary challenge lies in detecting and accurately measuring minute quantities of the compound, often at nanogram or even lower levels, amidst a multitude of other volatile and semi-volatile compounds. nih.gov Methodologies combining highly sensitive analytical instrumentation with efficient sample preparation and concentration techniques are therefore essential.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely employed technique for the definitive identification and quantification of dodecen-1-ol acetates in ecological samples. nih.govresearchgate.net To achieve the low detection limits required for trace analysis, various sample introduction methods are utilized.

Headspace and Thermal Desorption Techniques

For volatile compounds like (E)-7-Dodecen-1-ol acetate, headspace analysis is a powerful approach. This involves analyzing the vapor phase above a sample, which minimizes interference from non-volatile matrix components. mdpi.com A specific method involves coupling headspace adsorption with thermal desorption injection for GC analysis. In one such application designed for insect pheromones, a microsyringe packed with an adsorbent like Porapak Q was used to collect and enrich pheromones from the air. The collected analytes were then thermally desorbed directly into the GC inlet, a method proven effective for analyzing insect pheromones at the nanogram level. nih.gov

Another study developed a headspace GC-MS method to determine related pheromone components, including (Z)-9-dodecen-1-yl acetate, in grape-related products like must and wine. mdpi.com This approach demonstrates the applicability of headspace analysis for environmental and agricultural matrices, providing the necessary sensitivity for trace-level detection. mdpi.commdpi.com The performance metrics for this method are detailed in Table 1.

Table 1: Performance of Headspace GC-MS for Dodecenyl Acetate Analogs in Grape Samples mdpi.com

AnalyteLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Linearity Range (µg/kg)Relative Standard Deviation (RSD) (%)
(E,Z)-7,9-dodecadien-1-yl acetate0.060.21up to 1000< 8.5
(Z)-9-dodecen-1-yl acetate--up to 1000< 8.5
(E,Z)-7,9-dodecadien-1-ol0.421.39up to 1000< 8.5

Data sourced from a study on grapevine moth pheromones, demonstrating typical method sensitivity for related compounds. mdpi.com

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for extracting and concentrating trace-level analytes from various matrices, including liquids and headspace. The technique uses a fused silica fiber coated with a stationary phase to adsorb analytes, which are then thermally desorbed in the GC injector. core.ac.uk

SPME-GC-MS has been successfully applied to the quantitative analysis of the stereoisomer (Z)-7-dodecen-1-yl acetate in the urine of the female Asian elephant, where it functions as a sex pheromone. nih.govcore.ac.ukoup.com This research provides a detailed example of quantifying a dodecenyl acetate at trace concentrations in a complex biological fluid. Researchers were able to track the concentration of the pheromone throughout the elephant's estrous cycle, demonstrating a significant increase just prior to ovulation. nih.govresearchgate.netoup.com These findings highlight the sensitivity of the SPME-GC-MS method for ecological and behavioral studies.

Table 2: Urinary Concentrations of (Z)-7-Dodecen-1-yl Acetate in Female Asian Elephants Determined by SPME-GC-MS nih.govresearchgate.net

Hormonal StageConcentration (ng/mL)Molar Concentration (mM)
Luteal PhaseNot DetectableNot Detectable
Early Follicular0.480.002
Pre-ovulatory33.00.146

These concentrations were determined using a Hewlett-Packard 5880 gas chromatograph with a polar Stabilwax capillary column. core.ac.uk

Direct Analysis from Biological Tissues

In some ecological contexts, the compound is analyzed directly from the biological source, such as insect pheromone glands. In a study of the fall armyworm, Spodoptera frugiperda, virgin female gland extracts were analyzed by GC-MS. researchgate.net The analysis identified (E)-7-dodecenyl acetate as a component of the pheromone blend, with its proportion relative to other components being crucial for eliciting a behavioral response. researchgate.net Similarly, GC-MS analysis of volatile compounds from the beetle Leptinotarsa decemlineata detected (E)-7-dodecen-1-ol acetate 72 hours after the application of certain insecticides, suggesting its production as a response to chemical stress. d-nb.info

More advanced, direct analysis techniques are also emerging. Direct Analysis in Real Time mass spectrometry (DART-MS) allows for the rapid profiling of lipids, including pheromones, directly from single insect pheromone glands with minimal sample preparation. rsc.orgbohrium.com This method can provide reproducible, species-specific lipid profiles and holds potential for high-throughput screening in chemical ecology studies. rsc.org

Applied Research: Pest Management and Conservation Applications

Integrated Pest Management (IPM) Strategies Utilizing Dodecen-1-ol Acetates

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. Pheromones like dodecen-1-ol acetates are a key component of many IPM programs for moth pests. longdom.org These chemical signals are highly specific, meaning they target only the pest insect, and can be used in various ways to manage pest populations. ontario.ca

The use of synthetic pheromones in traps is a cornerstone of IPM, allowing for precise monitoring of pest activity. ontario.ca Traps baited with specific pheromone lures, which can include E-7-Dodecen-1-ol acetate (B1210297), attract male moths of the target species. This allows growers to establish the presence of a pest, determine its population density, and track its flight periods throughout the season. semanticscholar.org For instance, studies have investigated the flight patterns of various Lepidoptera pests in apple and plum orchards using pheromone traps. semanticscholar.org This monitoring is crucial for making informed decisions about when and if other control measures are necessary, thereby reducing the reliance on broad-spectrum insecticides. semanticscholar.orgdiva-portal.org

In some cases, the effectiveness of monitoring can be enhanced by combining pheromones with other attractants. For example, for the Oriental fruit moth (Grapholita molesta), a pest managed with dodecen-1-ol acetate blends, combining sex pheromones with a kairomone blend (acetic acid and terpinyl acetate) has been shown to significantly increase trap captures of both male and female moths, which is particularly useful in orchards where mating disruption is also being used. mdpi.com Monitoring with pheromone traps is considered a foundational element of IPM for many agricultural pests. longdom.orgdiva-portal.org

Mating disruption is one of the most successful applications of synthetic sex pheromones for direct pest control. longdom.orgontario.ca This technique involves permeating the atmosphere of a crop, such as an orchard, with a high concentration of the synthetic pheromone. ontario.caontosight.ai This confuses the male moths, making it difficult for them to locate females by following their natural pheromone plumes. ontario.caresearchgate.net The result is a reduction in mating, which in turn leads to fewer fertile eggs being laid and a smaller next-generation population of the pest. ontario.ca

Products using blends of dodecen-1-ol acetates and other related compounds are commercially available for the control of major pests like the Oriental fruit moth (Grapholita molesta) and the peach twig borer (Anarsia lineatella) in stone fruits. anthesis.gr The disruption of male orientation to female moths has been demonstrated to be highly effective. researchgate.netresearchgate.net For example, the emission of (Z)-8-dodecenyl acetate with a small percentage of the (E) isomer can completely disrupt the attraction of male G. molesta to both synthetic lures and virgin females. researchgate.net This method is compatible with IPM programs, leaves minimal chemical residues, and insects are not known to develop resistance to it. anthesis.gr The success of mating disruption depends on factors like pest density, with the synthetic dispensers competing with the calling females for the attention of males. researchgate.net

Mass trapping is another IPM tactic that utilizes pheromone lures. The goal of mass trapping is to capture a large enough proportion of the male pest population to significantly reduce mating and subsequent crop damage. longdom.orgdiva-portal.org This method involves deploying a high density of pheromone-baited traps throughout the area to be protected. diva-portal.org While the success of mass trapping can be density-dependent and has seen limited application compared to mating disruption, it can be an effective component of an IPM strategy in certain situations. longdom.org Combining attractants with insecticides in what is known as an "attract and kill" strategy is a related technique that has been used in pest management for many years. diva-portal.org The use of pheromones for mass trapping helps to protect food and fiber resources for human use by reducing pest population density. diva-portal.org

Field Evaluation of Lure Efficacy and Environmental Factors

The effectiveness of pheromone-based pest management strategies is not only dependent on the chemical composition of the lure but also on its formulation and the environmental conditions in which it is deployed. Field trials are essential to optimize these factors for maximum efficacy.

The precise blend of pheromone components and their release rate from a dispenser are critical for attracting the target pest. Field trials are conducted to determine the optimal ratio of different isomers and compounds in a lure. For example, while (E)-7-dodecen-1-ol acetate is a component of the sex pheromone for some populations of the fall armyworm (Spodoptera frugiperda), the optimal blend for monitoring often includes other compounds like (Z)-9-tetradecenyl acetate and (Z)-7-dodecenyl acetate. researchgate.net

The material of the dispenser also plays a crucial role in the release rate of the pheromone. Different dispensers, such as hollow fibers, plastic laminates, and rubber septa, have different release kinetics. researchgate.netuliege.be The release rate can be influenced by the type of polymer matrix used in the dispenser. uliege.benih.gov Environmental factors, particularly temperature, also significantly affect the release rate of pheromones from dispensers; as temperature increases, the release rate generally becomes higher. uliege.be Research has focused on developing controlled-release formulations, such as microcapsules and polymer nanofibers, to ensure a steady and prolonged release of the pheromone, which is crucial for season-long control in mating disruption programs. uliege.benih.govsemanticscholar.org

Below is an interactive table summarizing different dispenser types and the factors affecting pheromone release rates.

Dispenser TypePheromone Components StudiedKey Findings on Release RateReferences
Hollow Fibers (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetateEmission at a specific rate effects complete mating disruption. Release rates can decrease with field aging. researchgate.net, uliege.be
Plastic Laminated Dispensers Orfralure: 93% (Z), 7% (E)-8-dodecen-1-ol acetateTrap catch reduced by 95% or more with effective formulations. researchgate.net
Rubber Septa Various moth sex pheromones (alcohols and acetates)Release often follows a first-order kinetic, decreasing over time. uliege.be
Polymer Nanofibers (Z)-8-dodecen-1-yl acetate, (E)-8-dodecen-1-yl acetate, (Z)-8-dodecen-1-olOffers potential for controlled, slow release of pheromones. scielo.org.co
Paraffin Emulsions (Z)-8-dodecen-1-yl-acetate, (E)-8-dodecen-1-yl-acetate, (Z)-8-dodecen-1-olRelease rate is dependent on the formulation and evaporative surface area; increases with temperature. uliege.be

A significant advantage of using straight-chain lepidopteran pheromones (SCLPs), the class of chemicals to which E-7-Dodecen-1-ol acetate belongs, is their favorable environmental profile. regulations.gov These compounds are used at very low rates, often comparable to or less than naturally occurring levels. regulations.gov Studies on the environmental fate of SCLPs show that they dissipate rapidly in soil and water through volatilization and degradation. regulations.gov The half-life in water can range from 29 hours to 7 days due to volatilization. regulations.gov They are also readily broken down by photo-oxidation and other oxidative processes by enzymes that are common in nature. regulations.gov

Due to their low application rates, high volatility, and rapid degradation, the likelihood of detectable residues in treated crops is very low. regulations.govregulations.gov Regulatory assessments have concluded that residues of compounds like (E,Z)-7,9-dodecadien-1-yl acetate are unlikely to pose a public health concern, and no exceedance of the default maximum residue level (MRL) is expected. anses.fr The low toxicity and rapid dissipation in the environment mean that aggregate exposure risks are considered minimal, and adverse effects on non-target plants are highly unlikely. regulations.govregulations.gov

Development of Pheromone Antagonists and Inhibitors for Pest Control

The development of pheromone antagonists and inhibitors represents a sophisticated approach in pest management, aiming to disrupt the chemical communication systems of target insects. These compounds interfere with the normal pheromone-based mating process, offering a targeted and often environmentally safer alternative to conventional insecticides. Research in this area focuses on creating molecules that can block the perception of the natural pheromone signal, thereby preventing males from locating females and reducing reproduction rates. researchgate.net

For insects that use this compound or its isomers as a key pheromone component, such as the fall armyworm (Spodoptera frugiperda), the development of specific antagonists is a promising strategy. nih.gov These antagonists are often structural analogues of the pheromone itself, designed to interact with the insect's olfactory system in a disruptive manner. researchgate.netnih.gov

The disruption of pheromone communication by antagonists can occur through several mechanisms, with enzyme inhibition and receptor blockade being the most studied.

Enzyme Inhibition: Insect antennae contain enzymes, such as antennal esterases, that are responsible for the rapid degradation of pheromone molecules after they have bound to a receptor. nih.govplos.org This enzymatic breakdown is crucial for clearing the signal and allowing the insect to detect subsequent changes in pheromone concentration, which is necessary for navigating towards the source. By inhibiting these enzymes, the pheromone signal persists for an unnaturally long time, causing sensory adaptation or habituation in the male insect. The continuous stimulation effectively blinds the male to the female's pheromone trail. nih.gov

Trifluoromethyl ketones (TFMKs) are a class of compounds known to be potent inhibitors of serine esterases, including the antennal esterases that degrade acetate-based pheromones. nih.gov For instance, analogues of lepidopteran pheromones, such as (Z)-9-tetradecenyl trifluoromethyl ketone (Z9-14:TFMK), have been shown to inhibit the pheromone response in Spodoptera frugiperda, a species that utilizes (Z)-7-dodecen-1-yl acetate in its pheromone blend. nih.govresearchgate.net Exposure to these TFMK analogues leads to a reduction in the amplitude of electroantennogram (EAG) signals and a significant increase in the time it takes for the antenna to repolarize, demonstrating a clear inhibitory effect on pheromone processing. nih.govresearchgate.net

Receptor Blockade: Another primary inhibitory mechanism is receptor blockade, where the antagonist molecule binds to the olfactory receptors on the insect's antennae but fails to elicit the normal behavioral response. By occupying the receptor sites, the antagonist prevents the natural pheromone from binding and triggering the downstream neural signals that lead to attraction. medchemexpress.com Compounds structurally similar to the pheromone, such as geometric isomers or compounds with altered functional groups, can act as competitive antagonists. For example, (Z)-7-dodecen-1-ol has been identified as an inhibitor of the attractant effect of (Z)-7-dodecen-1-yl acetate, its corresponding acetate ester. medchemexpress.com This suggests that the alcohol competes with the acetate for binding sites on the receptor neurons. Field tests have confirmed that adding such inhibitors to pheromone lures can significantly reduce the capture of male moths. researchgate.net

Table 1: Examples of Pheromone Inhibitors and Their Mechanisms

Inhibitor TypeExample CompoundTarget Species (Utilizing Isomers of 7-Dodecen-1-ol acetate)Investigated MechanismReference
Enzyme InhibitorTrifluoromethyl ketones (TFMKs)Spodoptera frugiperda (Fall Armyworm)Inhibition of antennal esterases, prolonging signal nih.gov
Receptor Antagonist(Z)-7-Dodecen-1-olAgrotis orthogonia (Pale Western Cutworm)Competitive binding to olfactory receptors medchemexpress.com
Receptor Antagonist(Z)-5-Dodecenyl acetateAutographa gamma (Silver Y Moth)Inhibition of attraction researchgate.net
Receptor Antagonist(Z)-9-Dodecenyl acetateAutographa gamma (Silver Y Moth)Inhibition of attraction researchgate.net

While pheromone-based pest control methods like mating disruption are generally considered less prone to developing resistance compared to lethal insecticides, the potential for behavioral resistance still exists. nih.govjaydevchemicals.com Resistance would not manifest as physiological detoxification but rather as changes in the insect's behavior or communication system that circumvent the control strategy. nih.gov

Strategies to mitigate this risk include:

Integrated Pest Management (IPM): The most robust strategy is to use pheromones as part of a broader IPM program. scoutlabs.ag Combining mating disruption with other tactics, such as the use of biological control agents, cultural controls (e.g., sanitation), and judicious use of insecticides with different modes of action, reduces the selection pressure for any single control method. researchgate.netontario.ca

Managing Pest Population Levels: Mating disruption is most effective when pest populations are low to moderate. ontario.ca If populations are too high, the probability of males and females finding each other by chance increases, rendering the pheromone treatment less effective. Therefore, initial population reduction using other methods may be necessary before implementing a mating disruption program. ontario.ca

Optimizing Pheromone Blends and Release Rates: Insects often use a precise blend of multiple chemical components for their pheromone signal. diva-portal.org Resistance could potentially arise if females evolve to change the ratio of their pheromone components, and males co-evolve to prefer the new blend. To counter this, synthetic pheromone products should mimic the natural blend as closely as possible. Furthermore, ensuring a consistent and adequate release rate of the synthetic pheromone throughout the target area is crucial to effectively confuse males and prevent them from honing in on subtle cues from females. google.com

Preventing Immigration: The influx of already mated females from untreated areas can undermine a mating disruption program. ontario.ca Creating buffer zones or coordinating management efforts across larger agricultural landscapes can help mitigate this issue.

Behavioral resistance has been observed in other contexts, such as rodents avoiding bait stations, highlighting that animals can adapt their behavior to avoid control measures. researchgate.net Although the mechanism is different, it underscores the importance of proactive strategies to maintain the long-term efficacy of pheromone-based controls.

Potential Applications in Wildlife Management and Conservation Biology

The application of insect pheromones in wildlife management is an intriguing and developing field, stemming from the discovery that some of these compounds are also used as chemical signals by mammals. The compound (Z)-7-dodecen-1-yl acetate provides a remarkable example of convergent evolution, as it has been identified as a key component of the sex pheromone of the female Asian elephant (Elephas maximus). nih.govresearchgate.net

Female elephants release (Z)-7-dodecen-1-yl acetate in their urine in the weeks leading up to ovulation, signaling their reproductive readiness to males. nih.govresearchgate.net The concentration of the compound increases significantly just before ovulation. Bioassays have demonstrated that synthetic (Z)-7-dodecen-1-yl acetate elicits strong chemosensory and pre-mating behaviors in male elephants. nih.gov This discovery opens up several potential applications in conservation biology:

Monitoring Elusive Populations: Lures baited with the synthetic pheromone could be used in camera traps or hair snares to monitor the presence, distribution, and movement of difficult-to-track elephant populations in the wild.

Managing Human-Elephant Conflict: The pheromone could potentially be used to lure elephants away from agricultural areas or human settlements, or to guide them towards protected corridors, thereby reducing conflict.

Enhancing Breeding Programs: In captive breeding programs, the pheromone could be used to detect estrus in females and to stimulate reproductive behavior in males, improving breeding success for this endangered species.

Beyond elephants, researchers have explored the potential of (Z)-7-dodecen-1-yl acetate as a lure for other mammals, although with mixed success. Trials were conducted to see if it could attract feral goats (Capra hircus), an invasive species in many parts of the world. researchgate.netpublish.csiro.aupublish.csiro.au While the pheromone did show some attractiveness to both male and female goats in penned trials, the results were inconsistent, suggesting it may not be a universally effective lure under field conditions. researchgate.netpublish.csiro.au Similarly, tests on rats and mice did not show significant attraction to the compound compared to standard baits like peanut butter. researchgate.net

Despite the variable results in other species, the case of the Asian elephant demonstrates a clear and powerful application for an insect pheromone in vertebrate conservation. It highlights the need to re-evaluate compounds found in insect pheromone blends as potential chemical signals in mammals, which could lead to new tools for wildlife management and conservation. nih.gov

Future Research Trajectories and Interdisciplinary Opportunities

Advancements in Pheromone Discovery and Identification Technologies

The identification of new pheromones and the characterization of their complex blends have been significantly propelled by rapid progress in analytical and electrophysiological methodologies. nih.gov Traditionally, the process involved a stepwise approach including component extraction, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and electroantennography (EAG). nih.gov However, recent decades have seen the rise of more sensitive and rapid technologies that are setting new frontiers in chemical ecology.

Modern Analytical Techniques: Advanced analytical chemistry techniques continue to enhance the speed and precision of pheromone identification. nih.gov Solid-Phase Microextraction (SPME) has become a valuable tool for sample preparation, as it is a solvent-free method that combines sampling, extraction, and preconcentration in a single step. mdpi.comnih.gov This is particularly useful for analyzing trace amounts of volatile compounds directly from the insect or its environment. researchgate.net Furthermore, techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) allow for the direct ionization of small molecules from surfaces, enabling the rapid analysis of insect cuticles or single pheromone glands with minimal preparation. rsc.org These methods significantly reduce analysis time and increase sensitivity, facilitating the discovery of ephemeral or low-abundance pheromone components. researchgate.netrsc.org

Table 1: Comparison of Traditional and Modern Pheromone Identification Technologies

Technology Principle Advantages Limitations
GC-MS Separates volatile compounds and identifies them based on mass-to-charge ratio. High resolution and established libraries for identification. Requires sample extraction and derivatization; can be time-consuming.
EAG/GC-EAD Measures antenna response to separated chemical components. Directly links chemical structure to biological activity. Not all active compounds are pheromones; requires live insects.
SPME Adsorbent fiber extracts and concentrates volatiles from a sample. Solvent-free, simple, fast, and combines multiple steps. mdpi.comresearchgate.net Fiber coating selectivity can influence analyte capture.

| DART-MS | Direct ionization of molecules from a surface for mass spectrometry. | Rapid, requires minimal sample preparation, suitable for direct tissue analysis. rsc.org | Ion source temperature can alter the chemical profile. rsc.org |

The integration of these technologies provides a powerful toolkit for researchers. For instance, coupling SPME with GC-MS allows for efficient and sensitive analysis of complex pheromone blends, while DART-MS offers a high-throughput screening method for identifying potential semiochemicals directly from biological tissues. researchgate.netrsc.org

Integrative Approaches Combining Chemical Ecology with Genomics and Proteomics

The convergence of chemical ecology with 'omics' technologies—genomics, transcriptomics, and proteomics—is revolutionizing our understanding of how insects produce and perceive chemical signals like dodecen-1-ol acetates. acs.org This interdisciplinary approach allows scientists to move beyond simply identifying a pheromone to understanding the entire biological system that underpins its function. nih.gov

Genomics and Transcriptomics: High-throughput sequencing technologies have made it possible to analyze the transcriptomes (the full range of messenger RNA molecules) of insect pheromone glands. nih.govnih.gov By comparing gene expression in pheromone glands to other tissues, researchers can identify genes that are specifically upregulated and likely involved in pheromone biosynthesis. nih.govacs.orgacs.org This has led to the identification of numerous candidate genes encoding for key enzymes such as fatty acid synthases, desaturases, fatty-acyl-CoA reductases (FARs), and acetyltransferases, which are all crucial for the production of acetate (B1210297) pheromones. nih.govacs.org For example, transcriptome analysis in Spodoptera litura and Spodoptera exigua identified 98 and 86 genes, respectively, related to sex pheromone biosynthesis. acs.org This genetic information provides targets for further functional studies and potential pest control strategies. acs.org

Proteomics: Proteomics, the large-scale study of proteins, complements genomic and transcriptomic data by identifying the actual enzymes and other proteins present in pheromone glands or other relevant tissues, such as male accessory glands. nih.gov A proteometabolomic approach in the social wasp Polybia paulista combined the chemical analysis of gland secretions with the proteomic profile of the gland itself. unesp.brnih.gov This confirmed that the gland was specialized for fatty acid metabolism—including elongation, reduction, and esterification—and was indeed responsible for biosynthesizing alarm pheromones. unesp.brnih.gov Such studies provide direct evidence of the biochemical machinery responsible for producing specific semiochemicals.

This integrative strategy creates a more complete picture, linking the genes (genomics) to their expressed RNA transcripts (transcriptomics), the resulting proteins/enzymes (proteomics), and the final chemical products (metabolomics). This holistic view is essential for understanding the evolution of pheromone communication and for developing novel methods of pest management that target the molecular machinery of pheromone production or reception. nih.govunesp.br

Development of Novel Biosynthesis and Biotransformation Strategies for Dodecen-1-ol Acetates

The chemical synthesis of insect pheromones like E-7-Dodecen-1-ol acetate can be complex and costly, limiting their widespread use in agriculture. frontiersin.orgnih.govearlham.ac.uk Consequently, there is significant interest in developing biological production methods through metabolic engineering and synthetic biology. These approaches aim to harness the biosynthetic power of microorganisms and plants to create sustainable and economically viable "cell factories" for pheromone production. frontiersin.orgnih.gov

Metabolic Engineering in Microorganisms: Yeasts, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, have become popular platforms for producing fatty acid-derived pheromones. frontiersin.orgnih.gov These organisms naturally produce C16 and C18 fatty acids, which are the precursors for many moth pheromones. nih.gov By introducing genes from insects that encode for specific enzymes, researchers can engineer the yeast's metabolic pathways to produce desired pheromone components. frontiersin.org Key steps in the biosynthesis of dodecen-1-ol acetates that can be engineered include:

Chain shortening: Utilizing the yeast's native β-oxidation pathway to shorten longer-chain fatty acids to the required C12 length. nih.gov

Desaturation: Introducing insect desaturase enzymes to create the double bond at the correct position (e.g., the 7th carbon).

Reduction: Using insect fatty acyl-CoA reductases (FARs) to convert the fatty acyl-CoA into the corresponding alcohol.

Acetylation: Expressing an alcohol acetyltransferase to add the final acetate group.

These bio-based production systems offer a promising, environmentally friendly alternative to chemical synthesis, potentially lowering the cost and increasing the availability of pheromones for pest control. nih.govunl.edu

Plant-Based Production: Another innovative strategy involves engineering oilseed crops, such as Camelina sativa, to produce pheromones. unl.edu By modifying the genetic code of the plant to express genes from insects, researchers have successfully produced significant quantities of pheromones in the plant's oil. unl.edu This "plant factory" approach demonstrates the economic feasibility of producing pheromones on a large agricultural scale, which could make them cost-effective for use in row crops like corn and cotton. unl.edu

Table 2: Key Enzymes in the Biosynthesis of Dodecen-1-ol Acetates

Enzyme Class Function in Biosynthesis
Fatty Acid Synthase (FAS) Synthesizes the initial saturated fatty acid backbone (e.g., palmitic acid).
Desaturase Introduces a double bond at a specific position in the fatty acid chain. nih.gov
Fatty Acyl-CoA Reductase (FAR) Reduces the fatty acyl-CoA to a fatty alcohol. frontiersin.org
Acetyltransferase (ACT) Transfers an acetyl group to the fatty alcohol to form the final acetate ester. nih.gov

These biotransformation strategies represent a significant leap forward, paving the way for the large-scale, sustainable production of valuable semiochemicals like this compound. earlham.ac.uk

Expanding the Scope of Dodecen-1-ol Acetate Applications Beyond Current Paradigms

While the primary application of this compound and its isomers is in insect pest management through monitoring and mating disruption, intriguing research suggests its potential utility extends to other areas, including vertebrate management. battelle.orgresearchgate.net The discovery that the same or similar compounds can elicit behavioral responses across vastly different animal taxa opens up new avenues for research and application.

A striking example of this is the identification of (Z)-7-dodecen-1-yl acetate as a key component of the sex pheromone of the female Asian elephant (Elephas maximus). nih.gov This compound, which is also a common pheromone component in over 126 insect species, is released in the urine of female elephants prior to ovulation and elicits chemosensory and mating-related behaviors in males. nih.gov This case of convergent evolution, where insects and a mammal have evolved to use the same chemical signal for reproduction, is remarkable and suggests that the biological activity of such compounds may be more widespread than previously thought. nih.gov

This discovery has spurred interest in exploring dodecen-1-ol acetates as potential semiochemicals for managing vertebrate pests. Research has been conducted to test the attractiveness of (Z)-7-dodecen-1-yl acetate to various mammals, including:

Feral Goats (Capra hircus): Trials showed the pheromone was significantly more attractive than a control in some, but not all, experiments with both male and female goats.

Rats and Mice: Studies investigating the compound as a lure for rodents have also yielded inconsistent results. researchgate.net

These variable outcomes indicate that while the potential exists, the application of these compounds for vertebrate management is complex. researchgate.net The behavioral response of vertebrates to a single chemical is likely influenced by a multitude of factors, including the animal's social status, reproductive state, and environmental context. Future research should focus on understanding these complexities and exploring how dodecen-1-ol acetates might be used in combination with other sensory cues to reliably influence vertebrate behavior for conservation or pest control purposes. nih.gov The exploration of these non-traditional applications represents a paradigm shift, moving beyond agriculture to wildlife management and conservation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing E-7-Dodecen-1-ol acetate with high isomeric purity?

  • Methodological Guidance : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the E-isomer. Use catalysts like Grubbs’ or Wittig reagents for stereochemical control. Purify via column chromatography with polar stationary phases (e.g., silica gel) and confirm purity using GC-MS or HPLC. For structural validation, employ 13C^{13}\text{C} NMR to distinguish olefinic carbons and FT-IR to confirm the acetate ester (C=O stretch at ~1740 cm1^{-1}) .
  • Reproducibility : Document all steps meticulously, including solvent ratios, reaction times, and purification protocols. Provide raw spectral data in supplementary materials to enable replication .

Q. How can researchers verify the structural identity of this compound using spectroscopic methods?

  • NMR Analysis : In 1H^{1}\text{H} NMR, the trans-configuration (E-isomer) shows coupling constants (JJ) of 12–16 Hz for the olefinic protons. The acetate methyl group appears as a singlet at ~2.05 ppm.
  • Mass Spectrometry : Look for a molecular ion peak at m/z 228 (C14_{14}H26_{26}O2_2) and fragmentation patterns consistent with acetate cleavage (e.g., loss of 60 Da, CH3_3COO) .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

  • Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation or isomerization. Monitor degradation via periodic GC-MS analysis. Safety protocols (e.g., fume hoods, PPE) must align with GHS guidelines due to skin/eye irritation risks .

Advanced Research Questions

Q. How should researchers design behavioral assays to evaluate the pheromone activity of this compound in Lepidopteran species?

  • Experimental Design : Use wind tunnels to test attraction thresholds, with negative controls (solvent-only) and positive controls (female gland extracts). Dose-response curves (104^{-4}–101^{-1} µg/µL) should quantify ED50_{50} values. Field trials require randomized trap placements to assess ecological relevance .
  • Data Interpretation : Compare electrophysiological (EAG) responses with behavioral outcomes to identify concentration-dependent effects. Discrepancies may arise from receptor desensitization or environmental interference .

Q. What methodological approaches are effective in resolving contradictory data between electrophysiological responses and behavioral outcomes in pheromone studies?

  • Cross-Validation : Use GC-EAD (Gas Chromatography-Electroantennographic Detection) to isolate bioactive components from mixtures. Pair with single-sensillum recordings to map receptor neuron specificity.
  • Troubleshooting : If bioactivity is low despite high purity, test for thermal/photoisomerization (e.g., Z-isomer contamination) via chiral-phase HPLC. Adjust experimental humidity and temperature to mimic natural conditions .

Q. How can advanced chromatographic techniques be optimized to separate and quantify this compound from its geometric isomers in complex mixtures?

  • Chromatography : Use a capillary column with a polar stationary phase (e.g., DB-WAX) and temperature programming (50°C to 250°C at 5°C/min). For chiral separation, employ β-cyclodextrin derivatives.
  • Quantification : Calibrate with synthetic standards and validate via MS/MS in MRM (Multiple Reaction Monitoring) mode. Report detection limits (LOD) and quantification limits (LOQ) in peer-reviewed formats .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between synthetic purity (via GC-MS) and bioassay results?

  • Hypothesis Testing :

Isomerization : Check for Z-isomer formation during synthesis/storage using NOESY NMR.

Degradation : Test stability under assay conditions (e.g., UV exposure, pH shifts).

Synergistic Effects : Evaluate if minor impurities enhance or inhibit activity via fractional factorial design .

Methodological Best Practices

  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including supplementary materials for extended datasets .
  • Safety Compliance : Adhere to REACH and GHS protocols for waste disposal and hazard mitigation, particularly for volatile pheromones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E-7-Dodecen-1-ol acetate
Reactant of Route 2
Reactant of Route 2
E-7-Dodecen-1-ol acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.